4-(((2,3,5,6-tetramethylphenyl)sulfonamido)methyl)benzoic acid 4-(((2,3,5,6-tetramethylphenyl)sulfonamido)methyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 690646-18-5
VCID: VC21313283
InChI: InChI=1S/C18H21NO4S/c1-11-9-12(2)14(4)17(13(11)3)24(22,23)19-10-15-5-7-16(8-6-15)18(20)21/h5-9,19H,10H2,1-4H3,(H,20,21)
SMILES: CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O)C)C
Molecular Formula: C18H21NO4S
Molecular Weight: 347.4 g/mol

4-(((2,3,5,6-tetramethylphenyl)sulfonamido)methyl)benzoic acid

CAS No.: 690646-18-5

Cat. No.: VC21313283

Molecular Formula: C18H21NO4S

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

4-(((2,3,5,6-tetramethylphenyl)sulfonamido)methyl)benzoic acid - 690646-18-5

Specification

CAS No. 690646-18-5
Molecular Formula C18H21NO4S
Molecular Weight 347.4 g/mol
IUPAC Name 4-[[(2,3,5,6-tetramethylphenyl)sulfonylamino]methyl]benzoic acid
Standard InChI InChI=1S/C18H21NO4S/c1-11-9-12(2)14(4)17(13(11)3)24(22,23)19-10-15-5-7-16(8-6-15)18(20)21/h5-9,19H,10H2,1-4H3,(H,20,21)
Standard InChI Key PQPFGHOAPLHTAE-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O)C)C
Canonical SMILES CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O)C)C

Introduction

Chemical Structure and Properties

Structural Characteristics

Synthesis Approaches

Retrosynthetic Analysis

A logical approach to synthesizing 4-(((2,3,5,6-tetramethylphenyl)sulfonamido)methyl)benzoic acid would involve the formation of the key sulfonamide bond between appropriately functionalized precursors. Based on synthetic strategies employed for similar compounds, a retrosynthetic analysis suggests disconnection at the sulfonamide bond, leading to two key building blocks: 2,3,5,6-tetramethylbenzenesulfonyl chloride and 4-(aminomethyl)benzoic acid or a protected derivative.

This disconnection approach aligns with common synthetic methodologies for sulfonamide formation, where a sulfonyl chloride reacts with an amine under basic conditions. The protecting group strategy would be important since direct reaction with 4-(aminomethyl)benzoic acid might lead to competing reactions at the carboxylic acid functionality.

Purification Considerations

Purification of the target compound would likely involve techniques common to the isolation of carboxylic acid-containing molecules. Flash chromatography using appropriate solvent systems (potentially including dichloromethane/methanol mixtures or ethyl acetate/hexane with acetic acid as an additive) would be the primary purification method. Recrystallization from suitable solvent systems might also be employed to obtain high-purity material, particularly as the compound contains both polar and non-polar regions that could facilitate crystallization under appropriate conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) NMR spectrum of 4-(((2,3,5,6-tetramethylphenyl)sulfonamido)methyl)benzoic acid would display several characteristic signals. Based on similar structures, one would expect to observe:

  • A singlet at approximately δ 2.0-2.3 ppm representing the four methyl groups on the tetramethylphenyl ring, possibly appearing as two distinct signals if the methyl groups are magnetically non-equivalent

  • A singlet at approximately δ 6.9-7.2 ppm for the single aromatic proton on the tetramethylphenyl ring

  • A characteristic AB quartet pattern at approximately δ 7.3-8.0 ppm for the para-substituted benzoic acid moiety

  • A broad singlet at approximately δ 8.0-8.5 ppm for the sulfonamide NH group

  • A singlet at approximately δ 4.0-4.5 ppm for the methylene (-CH₂-) group connecting the sulfonamide and the benzoic acid portion

  • A broad signal at approximately δ 12.0-13.0 ppm representing the carboxylic acid proton

Carbon-13 (¹³C) NMR would be expected to show signals for the methyl carbons (approximately δ 15-20 ppm), aromatic carbons (δ 120-140 ppm), and the carboxylic acid carbon (approximately δ 165-175 ppm), among others.

Infrared (IR) Spectroscopy

The IR spectrum would likely display several diagnostic bands, including:

  • A broad O-H stretching band at approximately 3200-2800 cm⁻¹ from the carboxylic acid

  • N-H stretching at approximately 3300-3250 cm⁻¹

  • C=O stretching at approximately 1700-1680 cm⁻¹

  • Symmetric and asymmetric S=O stretching bands at approximately 1350-1300 cm⁻¹ and 1150-1100 cm⁻¹, respectively

  • Aromatic C=C stretching at approximately 1600-1400 cm⁻¹

These spectroscopic features would provide definitive confirmation of the structural elements present in the target compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator